molecular formula C9H11NO2S B14820387 N-methoxy-N-methyl-3-(thiophen-2-yl)acrylamide

N-methoxy-N-methyl-3-(thiophen-2-yl)acrylamide

Cat. No.: B14820387
M. Wt: 197.26 g/mol
InChI Key: OJTXVQOTIHLBLK-AATRIKPKSA-N
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Description

(2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide is an organic compound characterized by the presence of a thienyl group attached to an acrylamide moiety

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

(E)-N-methoxy-N-methyl-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C9H11NO2S/c1-10(12-2)9(11)6-5-8-4-3-7-13-8/h3-7H,1-2H3/b6-5+

InChI Key

OJTXVQOTIHLBLK-AATRIKPKSA-N

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=CS1)OC

Canonical SMILES

CN(C(=O)C=CC1=CC=CS1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide typically involves the reaction of 2-thiophenecarboxaldehyde with N-methoxy-N-methylamine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound.

Industrial Production Methods

Industrial production of (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the methoxy or methyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thienyl group provides a handle for bioconjugation, enabling the attachment of various biomolecules.

Medicine

In medicine, (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thienyl group can engage in π-π interactions with aromatic residues, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-methoxy-N-methyl-3-(2-thienyl)acrylamide is unique due to its specific combination of functional groups. The presence of both methoxy and methyl groups on the acrylamide moiety, along with the thienyl group, provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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